molecular formula C18H24ClN3O B3061306 N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide CAS No. 91828-61-4

N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide

Cat. No.: B3061306
CAS No.: 91828-61-4
M. Wt: 333.9 g/mol
InChI Key: HGDLFXICTKRYJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-acetyl Desethylchloroquine-d4 involves the incorporation of deuterium atoms into the N-acetyl Desethylchloroquine molecule. This process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the precursor molecule.

    Acetylation: The acetylation of the deuterated intermediate to form the final product.

Industrial Production Methods: : Industrial production of N-acetyl Desethylchloroquine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: : N-acetyl Desethylchloroquine-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl Desethylchloroquine-d4 oxide, while reduction may produce N-acetyl Desethylchloroquine-d4 hydride .

Scientific Research Applications

N-acetyl Desethylchloroquine-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-acetyl Desethylchloroquine-d4 involves its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in the molecule help in distinguishing it from non-deuterated analogs, thereby improving the accuracy and precision of quantification .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl Desethylchloroquine: The non-deuterated analog of N-acetyl Desethylchloroquine-d4.

    Chloroquine: The parent compound from which N-acetyl Desethylchloroquine is derived.

    Hydroxychloroquine: A related compound with similar pharmacological properties.

Uniqueness: : N-acetyl Desethylchloroquine-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct mass spectrometric properties. This makes it an invaluable tool in analytical chemistry for accurate quantification and analysis .

Properties

IUPAC Name

N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDLFXICTKRYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919497
Record name N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91828-61-4
Record name N-(4-((7-Chloroquinolin-4-yl)amino)pentyl)-N-ethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091828614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide
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N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide
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N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide
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N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide
Reactant of Route 5
N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide
Reactant of Route 6
N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide

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